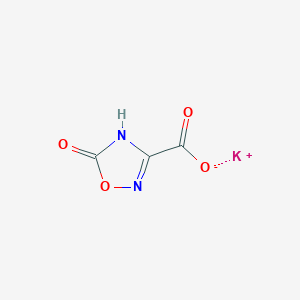
Kalium-5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-carboxylat
Übersicht
Beschreibung
Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate is a useful research compound. Its molecular formula is C3HKN2O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Anwendungen
Oxadiazole, einschließlich Kalium-5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-carboxylat, wurden erfolgreich als wesentlicher Bestandteil des Pharmakophors eingesetzt . Sie haben in verschiedenen medizinischen Anwendungen Potenzial gezeigt:
Krebsbekämpfung: Oxadiazole haben sich als potenzielle Krebsmittel erwiesen . Ihre Fähigkeit, mit Krebszellen zu interagieren und deren Wachstum zu hemmen, macht sie zu einem vielversprechenden Forschungsgebiet in der Onkologie .
Vasodilatator: Es wurde festgestellt, dass einige Oxadiazole als Vasodilatatoren wirken . Sie können dazu beitragen, die Blutgefäße zu entspannen und so die Durchblutung zu verbessern .
Krampflösend: Oxadiazole wurden auch zur Behandlung von Krampfanfällen eingesetzt . Sie haben sich als potenzielle Antikonvulsiva erwiesen .
Antidiabetikum: Forschungen haben gezeigt, dass Oxadiazole zur Behandlung von Diabetes eingesetzt werden können . Sie haben sich als potenzielle Antidiabetika erwiesen .
Hochenergetischer Kern
Oxadiazole haben sich als potenzielle hochenergetische Kerne etabliert . Ihre Derivate haben eine günstige Sauerstoffbilanz und positive Bildungsenthalpien gezeigt .
Antibakterielle Aktivität
Eine Studie hat gezeigt, dass einige synthetisierte Verbindungen von Oxadiazolen, einschließlich this compound, antibakterielle Aktivität aufweisen . Die antibakterielle Aktivität wurde bestimmt, nachdem die Lösungen 10 Minuten lang bei 365 nm bestrahlt wurden, bevor die Zellsuspension hinzugefügt wurde .
Antitrypanosomale Aktivität
Oxadiazole haben auch Potenzial in der Behandlung von Trypanosoma cruzi gezeigt, einem Parasiten, der die Chagas-Krankheit verursacht . Die wahrscheinliche Wirkungsweise der synthetisierten Verbindungen gegen die Trypanosoma cruzi-Cysteinprotease Cruzain wurde mit Hilfe des Molekül-Dockings untersucht .
Anti-HIV-Aktivität
Einige Oxadiazole haben sich als potenzielle Anti-HIV-Mittel erwiesen . Sie wurden zur Synthese neuer Indolyl- und Oxochromenylxanthenonderivate verwendet und ihre Molekül-Docking-Studien als Anti-HIV-1 durchgeführt .
Wirkmechanismus
- These channels consist of Kir6.x-type subunits and sulphonylurea receptor (SUR) subunits , along with additional components .
- This hyperpolarization inhibits voltage-gated calcium channels, reducing calcium influx and ultimately relaxing smooth muscle cells or affecting other cellular processes .
- Downstream effects may include vasodilation, altered insulin release, and changes in cell membrane potential .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemische Analyse
Biochemical Properties
Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves the formation of hydrogen bonds and electrostatic interactions, which can alter the enzyme’s conformation and activity. Additionally, potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate can act as a ligand, binding to specific protein sites and modulating their function .
Cellular Effects
The effects of potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines, thereby protecting cells from oxidative damage and inflammation .
Molecular Mechanism
At the molecular level, potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which are key players in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators. Additionally, potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate can bind to DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress. At higher doses, some toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate can act as a substrate for certain metabolic enzymes, further integrating into cellular metabolic networks .
Transport and Distribution
Within cells and tissues, potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, which can affect its bioavailability and efficacy. Studies have shown that potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate tends to accumulate in specific tissues, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate to specific compartments or organelles. These localizations are essential for its role in modulating gene expression and enzyme activity .
Eigenschaften
IUPAC Name |
potassium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O4.K/c6-2(7)1-4-3(8)9-5-1;/h(H,6,7)(H,4,5,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYMIJHCSAQXGM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NOC(=O)N1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HKN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-45-7 | |
| Record name | potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1450830.png)
![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol](/img/structure/B1450832.png)

![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)


![4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1450840.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine](/img/structure/B1450841.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)


![3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1450850.png)
